molecular formula C10H14S B14297252 2-(Hex-1-EN-1-YL)thiophene CAS No. 124960-15-2

2-(Hex-1-EN-1-YL)thiophene

Cat. No.: B14297252
CAS No.: 124960-15-2
M. Wt: 166.29 g/mol
InChI Key: SQUMLJZLJQVYOB-UHFFFAOYSA-N
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Description

2-(Hex-1-EN-1-YL)thiophene is a heterocyclic compound that features a thiophene ring substituted with a hex-1-en-1-yl group. Thiophene itself is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties. The addition of the hex-1-en-1-yl group introduces an aliphatic chain with a double bond, which can influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with hex-1-en-1-yl halides under basic conditions. This method typically uses a palladium catalyst to facilitate the coupling reaction . Another method involves the use of Grignard reagents, where hex-1-en-1-yl magnesium bromide reacts with thiophene .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce substituted thiophenes efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-EN-1-YL)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

124960-15-2

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-hex-1-enylthiophene

InChI

InChI=1S/C10H14S/c1-2-3-4-5-7-10-8-6-9-11-10/h5-9H,2-4H2,1H3

InChI Key

SQUMLJZLJQVYOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC=CS1

Origin of Product

United States

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